![molecular formula C7H13NS B14113017 7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-7-azabicyclo[221]heptane-2-thiol is a bicyclic compound that features a sulfur atom and a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol typically involves the reduction of corresponding alcohols or carboxylic acids. One common method includes the reduction of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then quenched with water and extracted with ether to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反応の分析
Types of Reactions
7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Thioethers, various derivatives.
科学的研究の応用
7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also interact with biological membranes, affecting their function and permeability.
類似化合物との比較
Similar Compounds
7-Azabicyclo[2.2.1]heptane: Lacks the methyl and thiol groups, making it less reactive in certain chemical reactions.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom instead of nitrogen, leading to different chemical properties and reactivity.
7-Methyl-7-azabicyclo[2.2.1]heptane-2-ol: The hydroxyl group makes it more suitable for certain types of reactions, such as esterification.
Uniqueness
7-Methyl-7-azabicyclo[221]heptane-2-thiol is unique due to the presence of both a thiol and a nitrogen atom within its bicyclic structure
特性
分子式 |
C7H13NS |
|---|---|
分子量 |
143.25 g/mol |
IUPAC名 |
7-methyl-7-azabicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C7H13NS/c1-8-5-2-3-6(8)7(9)4-5/h5-7,9H,2-4H2,1H3 |
InChIキー |
AHOIFUHQAJTGJJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2CCC1C(C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


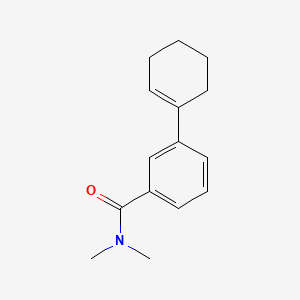
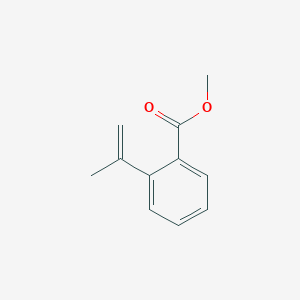
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14112947.png)
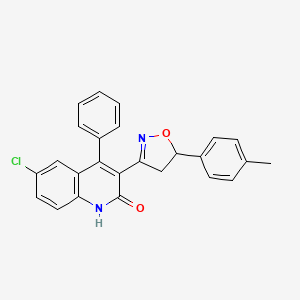
![2-[[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid](/img/structure/B14112964.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112968.png)
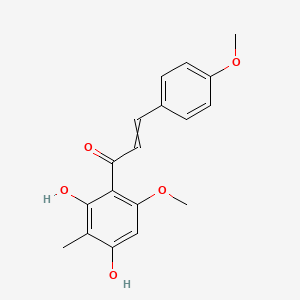
![N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B14112970.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14112976.png)
![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
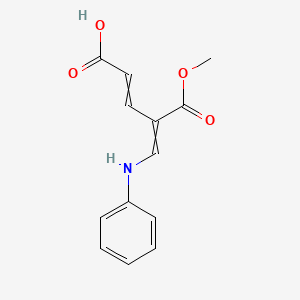
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)
![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)
